((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a naphthalene ring substituted with bromine and chlorine atoms, as well as a tert-butyl dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-5-chloronaphthol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-5-chloronaphthol+tert-Butyldimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the naphthalene ring.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions to yield the corresponding naphthol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to cleave the silyl ether bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalenes, while hydrolysis will yield 4-bromo-5-chloronaphthol.
Scientific Research Applications
Chemistry
In chemistry, ((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of bromine and chlorine atoms can enhance the biological activity of the resulting molecules.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenoxy)-tert-butyldimethylsilane
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness
((4-Bromo-5-chloronaphthalen-2-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring, which provides distinct reactivity compared to similar compounds
Properties
Molecular Formula |
C16H20BrClOSi |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4-bromo-5-chloronaphthalen-2-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H20BrClOSi/c1-16(2,3)20(4,5)19-12-9-11-7-6-8-14(18)15(11)13(17)10-12/h6-10H,1-5H3 |
InChI Key |
FDKVPMMSHXYAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)C=CC=C2Cl)Br |
Origin of Product |
United States |
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